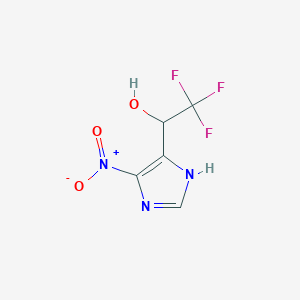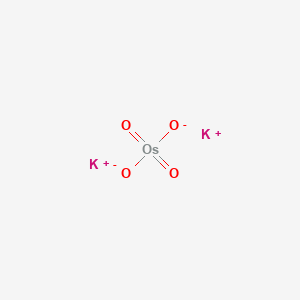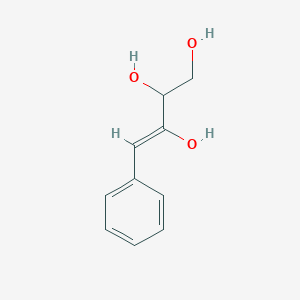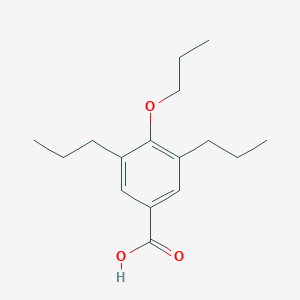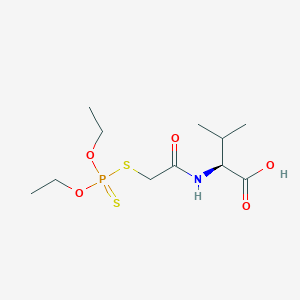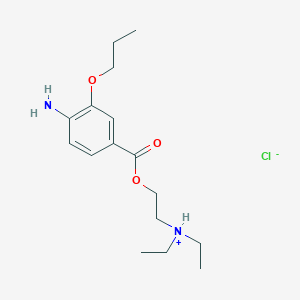
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as Procaine, is a local anesthetic drug that is commonly used in medical practice. It belongs to the class of ester-type local anesthetics and is widely used for its rapid onset and short duration of action. Procaine is synthesized by a simple and efficient method and has been extensively studied for its various scientific research applications.
作用机制
The mechanism of action of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is based on its ability to reversibly block the generation and propagation of action potentials in excitable tissues, such as nerves and muscles. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride acts by binding to and inhibiting the voltage-gated sodium channels in the cell membrane, thereby preventing the influx of sodium ions and the depolarization of the membrane potential. This results in the prevention of the generation and propagation of action potentials, leading to a loss of sensation and motor function in the affected area.
Biochemical and physiological effects:
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several biochemical and physiological effects, including local anesthesia, anti-inflammatory, and antioxidant properties. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has also been shown to scavenge free radicals and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several advantages and limitations for lab experiments. The advantages include its rapid onset and short duration of action, its reversible nature, and its relatively low toxicity. The limitations include its potential for systemic toxicity, its relatively poor solubility in water, and its potential for interfering with other cellular processes.
未来方向
There are several future directions for the study of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and its scientific research applications. One direction is the development of novel derivatives of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the role of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the regulation of ion channels and neurotransmitter receptors in various physiological and pathological conditions. Finally, the potential therapeutic applications of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders, warrant further investigation.
合成方法
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is synthesized by the esterification of 4-Amino-3-propoxybenzoic acid with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline powder, which is purified by recrystallization from a suitable solvent, such as ethanol or water.
科学研究应用
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its various scientific research applications. It has been used as a model compound for the study of local anesthetics and their mechanism of action. It has also been used as a tool for the investigation of ion channels, membrane transporters, and receptors. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to affect the function of various ion channels, including sodium, potassium, and calcium channels, and to modulate the activity of various neurotransmitter receptors, such as GABA and NMDA receptors.
属性
CAS 编号 |
100311-12-4 |
|---|---|
产品名称 |
4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
分子式 |
C16H27ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |
InChI 键 |
SENDDLZRSZXUBH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |
规范 SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
同义词 |
4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






